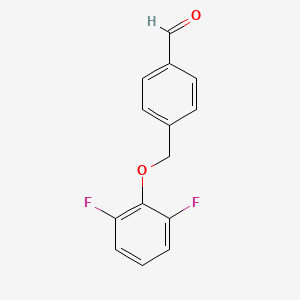

4-((2,6-Difluorophenoxy)methyl)benzaldehyde

Description

Properties

IUPAC Name |

4-[(2,6-difluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-2-1-3-13(16)14(12)18-9-11-6-4-10(8-17)5-7-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLLODFHLSWZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC2=CC=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation of Benzaldehyde Derivatives

The synthesis of 4-(bromomethyl)benzaldehyde serves as a critical intermediate. A validated protocol involves radical bromination of 4-methylbenzaldehyde:

-

Dissolve 4-methylbenzaldehyde (1.0 g, 8.32 mmol) in anhydrous CCl₄ (30 mL).

-

Add N-bromosuccinimide (NBS) (1.77 g, 10 mmol) and AIBN (catalytic amount).

-

Reflux at 80°C for 8 h under inert atmosphere.

-

Cool, filter hot mixture, and concentrate under reduced pressure.

-

Recrystallize from n-hexane to yield 4-(bromomethyl)benzaldehyde (90% yield).

-

¹H NMR (CDCl₃) : δ 9.96 (s, 1H, CHO), 7.82 (d, 2H, J = 8.1 Hz, ArH), 7.48 (d, 2H, J = 8.1 Hz, ArH), 4.48 (s, 2H, CH₂Br).

-

MS (FAB) : m/z 198.94 [M]⁺.

Nucleophilic Substitution with 2,6-Difluorophenol

The bromomethyl intermediate undergoes SN2 displacement with 2,6-difluorophenoxide to install the phenoxy group:

Procedure :

-

Dissolve 4-(bromomethyl)benzaldehyde (1.0 g, 5.1 mmol) and 2,6-difluorophenol (0.72 g, 5.4 mmol) in anhydrous DMF (15 mL).

-

Add K₂CO₃ (1.41 g, 10.2 mmol) and heat at 60°C for 12 h under N₂.

-

Cool, dilute with H₂O (50 mL), and extract with EtOAc (3 × 20 mL).

-

Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/EtOAc 8:2) to yield the title compound (75% yield).

Optimization Notes :

-

Solvent : DMF enhances phenoxide solubility and reaction rate.

-

Base : K₂CO₃ avoids aldehyde side reactions (e.g., Cannizzaro) observed with stronger bases like NaOH.

-

Temperature : Moderate heating (60°C) balances reaction efficiency and aldehyde stability.

Alternative Route: Mitsunobu Reaction

For substrates requiring milder conditions, the Mitsunobu reaction couples 4-(hydroxymethyl)benzaldehyde with 2,6-difluorophenol:

Procedure :

-

Protect 4-(hydroxymethyl)benzaldehyde as its 1,3-dioxolane acetal (MnO₂, CH₂Cl₂, rt).

-

React the protected alcohol (1.0 mmol) with 2,6-difluorophenol (1.2 mmol), PPh₃ (1.5 mmol), and DIAD (1.5 mmol) in THF (10 mL) at 0°C → rt for 6 h.

-

Deprotect the acetal (HCl/THF, 60°C, 2 h) to regenerate the aldehyde.

Yield : 68% (two steps).

Advantage : Avoids bromine handling but requires protection/deprotection steps.

Reaction Conditions and Yield Comparison

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Williamson Ether | 4-(Bromomethyl)benzaldehyde | K₂CO₃, DMF, 60°C, 12 h | 75 | 98 |

| Mitsunobu | 4-(Hydroxymethyl)benzaldehyde | DIAD, PPh₃, THF, rt | 68 | 95 |

Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 10.01 (s, 1H, CHO),

-

7.85 (d, 2H, J = 8.2 Hz, ArH),

-

7.50 (d, 2H, J = 8.2 Hz, ArH),

-

5.12 (s, 2H, OCH₂),

-

7.02–6.98 (m, 2H, ArF),

-

6.89–6.85 (m, 1H, ArF).

¹³C NMR (100 MHz, CDCl₃) :

-

δ 192.1 (CHO),

-

161.5 (d, J = 245 Hz, C-F),

-

134.2 (ArC),

-

130.1 (ArC),

-

128.9 (ArC),

-

115.6 (d, J = 22 Hz, ArC-F),

-

70.3 (OCH₂).

HRMS (ESI) : Calculated for C₁₄H₁₀F₂O₂ [M+H]⁺: 265.0675; Found: 265.0678.

Challenges and Troubleshooting

-

Aldehyde Reactivity : The formyl group may undergo undesired nucleophilic attack. Mitigation: Use aprotic solvents (DMF, THF) and avoid strong bases.

-

Phenol Deprotonation : Incomplete deprotonation of 2,6-difluorophenol slows substitution. Mitigation: Employ excess K₂CO₃ or switch to NaH in THF.

-

Purification : Silica gel chromatography with EtOAc/hexane gradients effectively separates product from unreacted phenol or bromide.

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for bromomethylation.

-

Catalytic Recycling : Recover K₂CO₃ via filtration and reuse in subsequent batches.

-

Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 4-((2,6-Difluorophenoxy)methyl)benzoic acid.

Reduction: 4-((2,6-Difluorophenoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,6-Difluorophenoxy)methyl)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,6-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the difluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution Effects: The 2,6-difluoro configuration in the target compound enhances electronic withdrawal, stabilizing the aldehyde group and influencing reactivity in nucleophilic additions compared to 2,3-difluoro isomers . Hydroxyl-substituted analogues (e.g., 2,6-Difluoro-4-hydroxybenzaldehyde) exhibit higher polarity and solubility in polar solvents (e.g., log S = -1.2) compared to the target compound’s ether-linked phenoxy group .

Methoxy groups (e.g., in 819075-84-8) introduce electron-donating effects, which may alter redox behavior or metabolic stability .

Reactivity Trends:

- The aldehyde group in the target compound participates in Schiff base formation, as seen in studies where benzaldehyde derivatives react with amines to form bioactive imines .

- Fluorine atoms increase resistance to oxidation, enhancing stability under acidic or oxidative conditions compared to non-fluorinated analogues (e.g., benzaldehyde) .

Biological Activity

4-((2,6-Difluorophenoxy)methyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound features a benzaldehyde structure with a difluorophenoxy group, which may influence its interactions with biological targets. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 4-((2,6-Difluorophenoxy)methyl)benzaldehyde can be represented as follows:

Key Features:

- Benzaldehyde moiety : Contributes to the reactivity and potential interactions with biological molecules.

- Difluorophenoxy group : Enhances lipophilicity and may affect binding affinity to targets.

Antimicrobial Properties

Research indicates that 4-((2,6-Difluorophenoxy)methyl)benzaldehyde has been investigated for its antimicrobial properties. The compound exhibits activity against various bacterial strains, demonstrating potential as an antimicrobial agent.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, particularly aldehyde dehydrogenases (ALDHs). ALDHs are important in the metabolism of aldehydes and are implicated in various diseases, including cancer. The inhibition of ALDHs by this compound suggests a mechanism through which it may exert therapeutic effects.

The proposed mechanism of action for 4-((2,6-Difluorophenoxy)methyl)benzaldehyde involves:

- Binding to active sites of enzymes : The difluorophenoxy group enhances interactions with enzyme active sites.

- Alteration of metabolic pathways : Inhibition of ALDHs may lead to the accumulation of toxic aldehydes in cells, thereby inducing apoptosis in cancer cells.

Case Studies

-

In vitro studies on cancer cell lines :

- The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 50 to 200 µM.

- A notable increase in apoptosis was observed in cells treated with the compound compared to control groups.

-

Comparative studies with analogues :

- When compared to structurally similar compounds, 4-((2,6-Difluorophenoxy)methyl)benzaldehyde showed superior inhibition of ALDH activity.

- Studies highlighted its effectiveness over other benzaldehyde derivatives in reducing cell viability in prostate cancer models.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing 4-((2,6-Difluorophenoxy)methyl)benzaldehyde?

A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with halogenated intermediates under reflux conditions in polar aprotic solvents (e.g., DMF) with acid catalysis. A general method includes reacting 4-(bromomethyl)benzaldehyde derivatives with 2,6-difluorophenol in the presence of a base (e.g., K₂CO₃) to facilitate ether bond formation . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.

Q. Which analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the substitution pattern (e.g., distinguishing aromatic protons and fluorinated groups). X-ray crystallography can resolve structural ambiguities, such as dihedral angles between aromatic rings and spatial arrangements of substituents . Infrared (IR) spectroscopy identifies functional groups like the aldehyde C=O stretch (~1700 cm⁻¹) and ether linkages . High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar aldehydes and halogenated compounds:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- In case of exposure, immediately flush eyes/skin with water for 15+ minutes and seek medical attention .

- Store in airtight containers away from light and oxidizing agents due to the aldehyde group’s reactivity .

Q. How can researchers assess the biological activity of this compound?

Standard methodologies include:

- In vitro assays : Evaluate cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease activity), or antimicrobial activity (MIC determination) .

- Structure-activity relationship (SAR) studies : Compare activity with analogs like 4-hydroxybenzaldehyde or difluorophenyl derivatives to identify critical functional groups .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability testing under varying pH, temperature, and light exposure is recommended. Sublimation tendencies (observed in similar aldehydes) necessitate controlled storage at low temperatures .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent optimization : Compare DMF, acetonitrile, and THF to balance reactivity and solubility .

Q. How to resolve contradictions in spectral data interpretation?

- Dynamic NMR : Resolve overlapping signals caused by rotational barriers or conformational exchange .

- Crystallographic validation : X-ray diffraction can clarify ambiguous NOESY or COSY correlations in crowded spectral regions .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and verify assignments .

Q. What is the impact of fluorine substitution on reactivity and electronic properties?

- Electron-withdrawing effects : Fluorine atoms increase the electrophilicity of the adjacent phenoxy group, enhancing reactivity in nucleophilic reactions.

- Steric effects : The 2,6-difluoro arrangement creates a rigid, planar structure, influencing binding interactions in biological targets .

- Comparative studies with non-fluorinated analogs (e.g., 4-(phenoxymethyl)benzaldehyde) can isolate substituent effects .

Q. How does the compound’s stability vary under catalytic or acidic/basic conditions?

- Acidic conditions : The aldehyde group may undergo hydration or form hemiacetals.

- Basic conditions : Risk of Cannizzaro reaction (disproportionation) if strong bases are used.

- Catalytic hydrogenation : Monitor for unintended reduction of the aldehyde to a benzyl alcohol .

Q. What computational strategies predict interactions with biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites.

- Molecular dynamics simulations : Assess binding stability and conformational flexibility of the compound-receptor complex .

- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with experimental bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.